molecular formula C19H21FN4O2 B11375789 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B11375789
M. Wt: 356.4 g/mol
InChI Key: PTBHLDAQEXHWJY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, ethenyl, morpholinyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable ethenylating agent under basic conditions to form the (E)-2-(4-fluorophenyl)ethenyl intermediate.

    Oxazole Ring Formation: The intermediate is then reacted with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.

    Morpholinyl Propyl Amino Substitution: The final step involves the substitution of the oxazole ring with a morpholinyl propyl amino group using a suitable amine and coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and morpholinyl groups.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the ethenyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the nitrile group results in the formation of an amine derivative.

    Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl and oxazole groups may interact with hydrophobic pockets in proteins, while the morpholinyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethanol: This compound shares the fluorophenyl group but lacks the oxazole and morpholinyl groups.

    4-Morpholinyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound contains the morpholinyl group but has a different core structure.

Uniqueness

The uniqueness of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H21FN4O2/c20-16-5-2-15(3-6-16)4-7-18-23-17(14-21)19(26-18)22-8-1-9-24-10-12-25-13-11-24/h2-7,22H,1,8-13H2/b7-4+

InChI Key

PTBHLDAQEXHWJY-QPJJXVBHSA-N

Isomeric SMILES

C1COCCN1CCCNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.